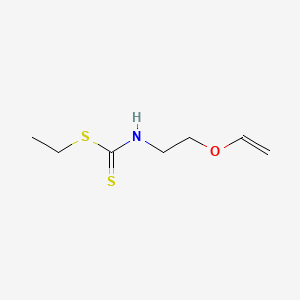

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR signals (based on analogous dithiocarbamates):

- Ethyl Group (OCH₂CH₃) : A triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 4.1–4.3 ppm (OCH₂).

- Ethenyloxy Protons (CH=CH₂) : A doublet at δ 4.6–4.8 ppm (CH₂=CHO-) and a multiplet at δ 6.2–6.4 ppm (CH₂=CH-).

- Methylene Protons (NCH₂CH₂O) : Multiplets at δ 3.4–3.6 ppm.

¹³C NMR would show:

- Thiocarbonyl (C=S) : Peaks near δ 190–210 ppm.

- Ether Oxygen-Bearing Carbons : δ 60–70 ppm.

Infrared (IR) Vibrational Frequency Mapping

- C=S Stretch : Strong bands at 1,050–1,200 cm⁻¹.

- C-O-C Asymmetric Stretch : 1,100–1,250 cm⁻¹ (ether linkage).

- N-H Bend : 1,500–1,600 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (m/z 191 ) would undergo fragmentation as follows:

- Loss of Ethyl Group : m/z 163 ([M – C₂H₅]⁺).

- Cleavage at Ether Oxygen : m/z 117 ([CH₂=CHOCH₂CH₂NCS₂]⁺).

- Dithiocarbamate Decomposition : m/z 76 ([CS₂]⁺).

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT simulations (B3LYP/6-31G* level) predict:

- Bond Lengths :

- C=S: 1.63 Å (shorter than single-bonded C-S due to resonance).

- C-O: 1.43 Å (typical for ethers).

- Dipole Moment : ~3.2 D (polarized toward the dithiocarbamate group).

Molecular Orbital Configuration Analysis

The HOMO-LUMO gap (4.1 eV) indicates moderate reactivity. Electron density maps show:

- HOMO : Localized on the dithiocarbamate sulfur atoms.

- LUMO : Concentrated on the vinyl ether’s π* orbital.

Properties

CAS No. |

126560-43-8 |

|---|---|

Molecular Formula |

C7H13NOS2 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

ethyl N-(2-ethenoxyethyl)carbamodithioate |

InChI |

InChI=1S/C7H13NOS2/c1-3-9-6-5-8-7(10)11-4-2/h3H,1,4-6H2,2H3,(H,8,10) |

InChI Key |

KMJLLYXNNVBEDF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=S)NCCOC=C |

Origin of Product |

United States |

Preparation Methods

Esterification Process

- Starting Materials: Carbamodithioic acid or its salts (e.g., sodium or potassium carbamodithioate) and 2-(ethenyloxy)ethyl alcohol or its derivatives.

- Catalysts: Acid catalysts such as sulfuric acid or ion exchange resins with sulfonic acid groups are commonly used to promote esterification reactions.

- Reaction Conditions: Typically, the reaction is carried out under reflux in an inert solvent or neat conditions, with removal of water to drive the equilibrium toward ester formation.

- Separation: Continuous removal of the ester product and water can be achieved using distillation columns equipped with trays, allowing simultaneous esterification and separation.

Alkylation Route

Alternatively, carbamodithioic acid esters can be synthesized by alkylation of carbamodithioate salts with alkyl halides:

- Step 1: Formation of carbamodithioate salt by reaction of carbon disulfide with amines or ammonia in the presence of a base.

- Step 2: Alkylation of the carbamodithioate salt with 2-(ethenyloxy)ethyl halide (e.g., bromide or chloride) to introduce the (2-(ethenyloxy)ethyl) substituent.

- Step 3: Subsequent esterification with ethanol or ethylating agents to form the ethyl ester.

This method allows for precise control over substitution patterns and is widely used in the synthesis of related carbamodithioic acid esters.

Detailed Process Example from Literature

While direct literature on the exact compound is scarce, analogous processes for ethyl esters of carbamodithioic acids and related compounds provide a reliable framework:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of carbamodithioate salt | Reaction of amine with CS2 in basic aqueous medium | Forms intermediate salt |

| 2 | Alkylation with 2-(ethenyloxy)ethyl halide | Alkyl halide added to salt in polar aprotic solvent (e.g., DMF) at 0-50°C | Introduces vinyl ether side chain |

| 3 | Esterification with ethanol | Acid catalyst (H2SO4 or ion exchange resin), reflux, removal of water | Forms ethyl ester |

| 4 | Purification | Distillation or crystallization | Removes impurities and unreacted materials |

This sequence aligns with the general esterification and alkylation principles described in patent US4481146A for ethyl esters and carbamodithioic acid derivatives.

Process Optimization and Catalysts

- Catalysts: Strong acid catalysts such as sulfuric acid or sulfonic acid ion exchange resins are preferred for esterification due to their high activity and ease of separation.

- Molar Ratios: The molar ratio of carboxylic acid (or acid equivalent) to alcohol is typically maintained between 1:1 and 5:1, with 1.1:1 to 2:1 being optimal for high yield and selectivity.

- Temperature Control: Reflux temperatures appropriate to the boiling points of reactants and products (generally 70-120°C) are maintained to ensure reaction progress without decomposition.

- Water Removal: Continuous removal of water formed during esterification shifts equilibrium toward product formation, enhancing yield.

Analytical and Purification Techniques

- Distillation: Fractional distillation under reduced pressure is used to separate the ethyl ester from heavier esters and unreacted materials.

- Crystallization: For solid derivatives, crystallization from ethanol/water mixtures can yield pure products with high recovery rates.

- Chromatography: In research settings, chromatographic methods (e.g., column chromatography) may be employed for further purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | Carbamodithioic acid + 2-(ethenyloxy)ethyl alcohol + ethanol | H2SO4 or ion exchange resin | Reflux, water removal, distillation | Simple, continuous process, scalable | Requires careful water removal, acid-sensitive groups |

| Alkylation + Esterification | Carbamodithioate salt + 2-(ethenyloxy)ethyl halide + ethanol | Base for salt formation, acid for esterification | Controlled temperature, inert solvent | Precise substitution, high purity | Multi-step, requires halide synthesis |

| One-pot synthesis (reported for analogs) | Amine + CS2 + 2-(ethenyloxy)ethyl halide + ethanol | Base and acid catalysts sequentially | Stepwise addition, reflux | Efficient, fewer isolations | Complex reaction control |

Research Findings and Considerations

- The presence of the vinyl ether group (ethenyloxy) requires mild reaction conditions to prevent polymerization or side reactions.

- Acid catalysts must be chosen to avoid degradation of the vinyl ether moiety.

- Continuous distillation techniques improve yield and purity by removing water and separating esters in situ.

- Alkylation routes provide better control over substitution but require handling of reactive alkyl halides.

- Purification by crystallization or distillation ensures removal of unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Agricultural Applications

Carbamodithioic acid derivatives are commonly used in agriculture as fungicides and herbicides. The following are specific applications:

- Fungicidal Activity : Research indicates that carbamodithioic acid derivatives exhibit significant antifungal properties, making them effective against various plant pathogens. For instance, they are used to control diseases caused by fungi such as Botrytis cinerea and Phytophthora species .

- Herbicide Development : The compound's ability to inhibit specific biochemical pathways in plants has led to its investigation as a potential herbicide. Studies have shown that it can selectively target weed species while minimizing damage to crops .

Table 1: Summary of Agricultural Applications

| Application Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Fungicide | Botrytis cinerea | Inhibition of fungal growth |

| Herbicide | Various weed species | Disruption of metabolic pathways |

Medical Applications

In the medical field, carbamodithioic acid derivatives have been explored for their therapeutic potential:

- Antimicrobial Properties : Some studies have demonstrated that these compounds possess antimicrobial activity against bacteria and viruses, suggesting potential use in developing new antibiotics or antiviral agents .

- Cancer Research : Preliminary research indicates that carbamodithioic acid derivatives may have cytotoxic effects on certain cancer cell lines. These findings open avenues for further investigation into their role as chemotherapeutic agents .

Table 2: Summary of Medical Applications

| Application Type | Target Pathogens | Potential Benefits |

|---|---|---|

| Antimicrobial Agent | Bacteria and viruses | New treatment options |

| Chemotherapeutic Agent | Cancer cell lines | Cytotoxic effects on tumors |

Material Science Applications

The unique chemical structure of carbamodithioic acid also lends itself to applications in material science:

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with specific properties, such as increased flexibility or resistance to environmental degradation. Its incorporation into polymer matrices enhances the mechanical properties of materials used in various industries .

- Corrosion Inhibitors : Research has shown that carbamodithioic acid derivatives can act as effective corrosion inhibitors for metals exposed to harsh environments, providing a protective layer that mitigates oxidation processes .

Table 3: Summary of Material Science Applications

| Application Type | Industry | Benefits |

|---|---|---|

| Polymer Synthesis | Plastics and coatings | Enhanced mechanical properties |

| Corrosion Inhibitors | Oil and gas | Protection against oxidation |

Mechanism of Action

The mechanism of action of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Carbamodithioic Acid Esters

The table below highlights key structural and functional differences between the target compound and related dithiocarbamates:

Key Observations :

- Simpler analogs (e.g., dimethyl or diethyl derivatives) lack this reactivity but exhibit higher volatility .

- Molecular Weight and Solubility : Bulkier substituents (e.g., ethenyloxyethyl) reduce volatility and water solubility compared to smaller alkyl groups. This impacts applications in coatings or controlled-release formulations .

Functional Group Comparisons

Dithiocarbamate Core

All compounds share the dithiocarbamate (–N–C(=S)–S–) group, which binds metals like Cu, Zn, and Fe. This property is exploited in fungicides (e.g., ethylene bisdithiocarbamates, U114) and rubber vulcanization accelerators . The target compound’s ethenyloxy group may enhance stability in polymer matrices compared to traditional agrochemical dithiocarbamates .

Ester Groups

Ethyl esters are common in dithiocarbamates due to their balance of hydrolytic stability and reactivity. For example:

Research Findings and Data

Spectral Data

- IR Spectroscopy : Dithiocarbamates show strong C=S stretches at 950–1250 cm⁻¹. The ethenyloxy group introduces C-O-C and C=C peaks at ~1100 cm⁻¹ and 1640 cm⁻¹, respectively .

- NMR : Ethyl esters exhibit triplet signals for CH₂CH₃ (δ 1.2–1.4 ppm) and quartet for OCH₂ (δ 4.1–4.3 ppm). The ethenyloxy group’s protons resonate at δ 4.5–6.5 ppm .

Biological Activity

Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester, also known by its CAS number 126560-47-2, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H17NOS2

- Molecular Weight : 217.36 g/mol

- CAS Number : 126560-47-2

The compound features a carbamodithioic acid backbone with an ethyl ester group, which may influence its reactivity and biological interactions.

Synthesis

Carbamodithioic acid esters can be synthesized through various methods involving the reaction of dithiocarbamic acids with alcohols or via nucleophilic substitution reactions. The specific synthetic pathway for the (2-(ethenyloxy)ethyl) derivative has not been extensively documented in the literature, indicating a potential area for further research.

Antimicrobial Properties

Research indicates that derivatives of carbamodithioic acids exhibit significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against various bacteria and fungi:

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

-

Fungal Strains Tested :

- Candida albicans

- Aspergillus flavus

In one study, synthesized compounds similar to carbamodithioic acid demonstrated notable antibacterial and antifungal activities, suggesting that the compound may also possess similar properties .

Table: Summary of Biological Activities

Toxicological Profile

The toxicological aspects of carbamodithioic acid derivatives are crucial for assessing their safety for potential therapeutic use. Some studies suggest that certain carbamate compounds may exhibit toxicity due to their metabolic byproducts. For instance, the presence of ethylene thiourea (ETU) as a contaminant in some production processes raises concerns about carcinogenicity . Thus, thorough toxicological evaluations must accompany any biological activity assessments.

Q & A

Basic: What are the primary synthetic routes for preparing Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, ethyl ester, and how can reaction efficiency be optimized?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting carbamodithioic acid derivatives with alcohols under acid- or base-catalyzed conditions. For example, using dimethylsulfamoyl chloride or triphenylphosphine dihalides as coupling reagents improves esterification efficiency by activating the carboxylic acid group . Optimization requires controlling stoichiometry (e.g., excess alcohol to drive equilibrium), temperature (40–60°C for mild conditions), and solvent polarity (e.g., THF or DMF). Catalyst selection (e.g., H₂SO₄ vs. DMAP) also impacts yield, with DMAP reducing side reactions like hydrolysis .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC/MS): Effective for quantifying ethyl ester derivatives and detecting impurities. For example, palmitic acid ethyl ester analogs are resolved using non-polar capillary columns (e.g., DB-5MS) with temperature gradients (50–300°C) and electron ionization (EI) at 70 eV .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity. Key signals include the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and carbamodithioic moiety (δ 3.5–4.0 ppm for NH/SH groups) .

- UV-Vis Spectroscopy: Useful for studying inclusion complexes (e.g., with β-cyclodextrin) to assess solubility and stability. Shifts in λmax indicate host-guest interactions .

Basic: How can researchers distinguish this compound from structurally similar carbamodithioic esters?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Differentiates based on exact molecular weight (e.g., 249.12 g/mol for the target compound vs. 207.09 g/mol for dimethyl carbamodithioic ethyl ester) .

- Infrared (IR) Spectroscopy: Unique absorption bands for the ethenyloxy group (C-O-C stretch at 1100–1250 cm⁻¹) and thiocarbamate (C=S stretch at 1200–1250 cm⁻¹) .

- Chromatographic Retention Times: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients separates analogs based on hydrophobicity .

Advanced: What experimental factors limit the yield of this compound during synthesis, and how can these be addressed?

Methodological Answer:

Key limitations include:

- Precursor Availability: Insufficient carbamodithioic acid or ethenyloxyethyl alcohol reduces yield. Pre-activation of precursors (e.g., converting acids to acyl chlorides) enhances reactivity .

- Competing Side Reactions: Hydrolysis of the ester group under acidic conditions can be mitigated by using anhydrous solvents (e.g., molecular sieves) and inert atmospheres .

- Catalyst Deactivation: Metal catalysts (e.g., Pd/C) may be poisoned by sulfur groups. Alternative catalysts like lipases (e.g., Novozym® 435) tolerate thiols and improve enantioselectivity .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

- Thermal Stability: Decomposition occurs above 80°C, detected via thermogravimetric analysis (TGA). Store at –20°C under nitrogen to prevent oxidation .

- pH Sensitivity: The thiocarbamate bond hydrolyzes in strong acidic (pH < 3) or alkaline (pH > 10) conditions. Buffered solutions (pH 6–8) are optimal for aqueous studies .

- Light Sensitivity: UV exposure degrades the ethenyloxy group. Use amber glassware and UV stabilizers (e.g., BHT) for long-term storage .

Advanced: What mechanistic insights explain contradictory data on its reactivity in biological systems?

Methodological Answer:

Discrepancies in bioactivity studies (e.g., neuroexcitatory vs. inhibitory effects) arise from:

- Enantioselectivity: Racemic mixtures may exhibit opposing activities. Chiral separation (e.g., using chiral HPLC columns) and enantiomer-specific assays clarify effects .

- Metabolic Conversion: In vivo, the ester group may hydrolyze to release toxic intermediates (e.g., ethenyloxyethanol). Use stable isotope tracing (e.g., ¹³C-labeled ethyl esters) to track metabolites .

- Receptor Binding: Structural analogs (e.g., kainoid amino acids) show divergent binding to NMDA vs. AMPA receptors. Molecular docking simulations predict binding modes .

Advanced: How can computational methods aid in designing derivatives with enhanced properties?

Methodological Answer:

- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on the ethenyloxy chain) with bioactivity or stability using descriptors like logP and Hammett constants .

- Density Functional Theory (DFT): Calculate bond dissociation energies (e.g., S-C=O) to predict hydrolysis rates and guide structural modifications .

- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., esterases) to design sterically hindered derivatives resistant to degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.